5-Chloro-2,6-difluoro-pyrimidin-4-ol
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Overview
Description
5-Chloro-2,6-difluoro-pyrimidin-4-ol is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of chlorine and fluorine atoms on a pyrimidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-difluoro-pyrimidin-4-ol typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,4,6-trifluoropyrimidine with appropriate reagents to introduce the hydroxyl group at the 4-position . The reaction conditions often involve the use of sodium azide for azidation reactions or tetraphenoxysilane in the presence of tetra butyl ammonium fluoride for other transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-difluoro-pyrimidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines and azides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions to introduce azido groups.
Tetraphenoxysilane: Employed in the presence of tetra butyl ammonium fluoride for specific transformations.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, such as 4-azido-5-chloro-2,6-difluoro-pyrimidine and 5-chloro triphenoxy pyrimidine .
Scientific Research Applications
5-Chloro-2,6-difluoro-pyrimidin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-difluoro-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Shares a similar pyrimidine core but with different substitution patterns.
2,5-Difluoro-4-chloro-pyrimidine: Another closely related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in scientific research .
Properties
IUPAC Name |
5-chloro-2,4-difluoro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZXTTUHSUGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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